molecular formula C10H10BrNO B3318176 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one CAS No. 99057-84-8

6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B3318176
CAS No.: 99057-84-8
M. Wt: 240.10 g/mol
InChI Key: IIBQTBPBZVNIKV-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methyl group in the quinoline structure can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzylamine and bromoacetyl bromide.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a condensation reaction to form the quinoline ring system.

    Methylation: The methyl group is introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.

    Catalysts: Using catalysts to enhance reaction efficiency.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one involves its interaction with molecular targets, such as:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It can bind to receptors, modulating cellular signaling pathways.

    DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1-methyl-2,3-dihydroquinolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.

    6-Fluoro-1-methyl-2,3-dihydroquinolin-4(1H)-one: Similar structure with a fluorine atom instead of bromine.

    1-Methyl-2,3-dihydroquinolin-4(1H)-one: Lacks the halogen substituent.

Uniqueness

6-Bromo-1-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and unsubstituted counterparts. The bromine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to distinct pharmacological profiles.

Properties

IUPAC Name

6-bromo-1-methyl-2,3-dihydroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-5-4-10(13)8-6-7(11)2-3-9(8)12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBQTBPBZVNIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001247712
Record name 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99057-84-8
Record name 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99057-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-1-methyl-4(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001247712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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